molecular formula C9H17N3 B13288800 1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine

1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13288800
M. Wt: 167.25 g/mol
InChI Key: IKBXTVCTXMIDTQ-UHFFFAOYSA-N
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Description

1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 3-methylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-methylpentan-2-one with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

    3-Methyl-2-pentanone: A precursor in the synthesis of 1-(3-Methylpentan-2-yl)-1H-pyrazol-3-amine.

    Pyrazole: The parent compound of the pyrazole ring system.

    1-(3-Methylpentan-2-yl)-1H-pyrazol-5-amine: A structural isomer with similar properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-(3-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-4-7(2)8(3)12-6-5-9(10)11-12/h5-8H,4H2,1-3H3,(H2,10,11)

InChI Key

IKBXTVCTXMIDTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=CC(=N1)N

Origin of Product

United States

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